molecular formula C44H62N8O11 B1203400 Etamycin CAS No. 102646-56-0

Etamycin

Cat. No. B1203400
Key on ui cas rn: 102646-56-0
M. Wt: 879 g/mol
InChI Key: SATIISJKSAELDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355112

Procedure details

In addition the identity of neoviridogrisein IV with viridogrisein was further confirmed by IR, UV, NMR and mass spectrometry, thin layer chromatography, hydrolysate analysis and antimicrobial spectrometry. On the other hand, the griseoviridin preparation obtained in Example 5 was crystallized in warm methanol to yield needle crystals. Then a part of the needle crystals were compared and identified with an authentic preparation of griseoviridin by IR, UV, NMR and mass spectrometry, thin layer chromatography, elementary analysis and other physico-chemical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H]1OC(=O)[C@H]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)N(C)C(=O)[C@H](C)NC(=O)C([C@H](C(C)C)C)N(C)C(=O)CN(C)C(=O)[C@@H]2N(C[C@H](O)C2)C(=O)[C@@H](CC(C)C)NC(=O)[C@H]1NC(C1N=CC=CC=1O)=O.CC1[O:96][C:94](=[O:95])[CH:93](C2C=CC=CC=2)[N:92](C)[C:90](=O)C(C)NC(=O)C(C(C(C)C)C)N(C)C(=O)CN(C)C(=O)C2N(CC(O)C2)C(=O)C(CC(C)C)NC(=O)C1NC(C1N=CC=CC=1O)=O.C[C@H]1OC(=O)[C@H]2CSC(C(NCC=CC=C[C@@H](O)C[C@@H](O)CC3OC=C(C(N2)=O)N=3)=O)=CC1>>[C:34]1([N:92]([CH2:93][C:94]([OH:96])=[O:95])[CH3:90])[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1C/C=C\2/C(=O)NC/C=C\C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1C/C=C\2/C(=O)NC/C=C\C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Example 5
CUSTOM
Type
CUSTOM
Details
was crystallized in warm methanol
CUSTOM
Type
CUSTOM
Details
to yield needle crystals

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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